molecular formula C6H4ClNO3 B8214454 2-Carboxy-6-chloropyridine 1-oxide

2-Carboxy-6-chloropyridine 1-oxide

Cat. No.: B8214454
M. Wt: 173.55 g/mol
InChI Key: BGVKARJOUAWGSR-UHFFFAOYSA-N
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Description

2-Carboxy-6-chloropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C6H4ClNO3 It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it has a carboxyl group at the 2-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-6-chloropyridine 1-oxide typically involves the chlorination of pyridine derivatives followed by oxidation. One common method is the chlorination of 2-hydroxypyridine with phosphoryl chloride, which yields 2-chloropyridine. This intermediate can then be oxidized to form the N-oxide derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-6-chloropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted pyridine derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

2-Carboxy-6-chloropyridine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Carboxy-6-chloropyridine 1-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxyl and chlorine groups also contribute to its chemical behavior, enabling it to form various derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carboxy-6-chloropyridine 1-oxide is unique due to the presence of both the N-oxide and carboxyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound for research and industrial applications .

Biological Activity

2-Carboxy-6-chloropyridine 1-oxide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in various therapeutic areas.

  • Molecular Formula : C6H4ClNO3
  • Molecular Weight : 175.56 g/mol
  • Structure : The compound features a pyridine ring substituted with a carboxylic acid and a chlorine atom at specific positions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group enhances its solubility and potential for hydrogen bonding, which may facilitate interactions with protein targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves interference with bacterial metabolic pathways, leading to cell death.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation and promote cell cycle arrest has been documented in several in vitro assays.

Case Studies

  • Antimicrobial Efficacy : A study conducted on E. coli and Staphylococcus aureus revealed that this compound exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, indicating potent antibacterial activity. The study also highlighted its effectiveness against biofilm formation, a critical factor in chronic infections.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    Staphylococcus aureus16
  • Anticancer Activity : In a cell viability assay involving breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1060
    1530

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of the compound, identifying key functional groups that enhance its biological efficacy. The chlorinated pyridine derivative has shown improved potency compared to non-halogenated analogs, suggesting that halogen substituents may play a critical role in modulating biological activity.

Properties

IUPAC Name

6-chloro-1-oxidopyridin-1-ium-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-3-1-2-4(6(9)10)8(5)11/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVKARJOUAWGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Cl)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-pyridinecarboxylic acid (14.8 g, 0.093 mol, for preparation, see Delarge, II. Farmaco-Ed.Sc., 1967, 22, 1069) in trifluoroacetic acid (110 ml) was added 75 ml of 30% aqueous hydrogen peroxide solution. The mixture was heated to 60° for 2 hours, cooled to room temperature and poured onto ice water. The white precipitate was filtered and was washed well with water to yield 10.8 g (67%) of the title compound of this preparation. mp 168°-170° C. 1H NMR (CDCl3): δ 7.46 (1H, d, J=8), 7.77 (1H, dd, J=8, 8), 8.01 (1H, d, J=8).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Yield
67%

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